molecular formula C8H10Cl2N4 B2807152 3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride CAS No. 2138341-25-8

3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride

Cat. No.: B2807152
CAS No.: 2138341-25-8
M. Wt: 233.1
InChI Key: VFINJHRRKWHLPH-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C8H9ClN4. It is a derivative of aniline, where the aniline ring is substituted with a 1,2,4-triazole ring at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride typically involves the reaction of 3-(4H-1,2,4-Triazol-4-yl)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline ring would yield nitro derivatives, while oxidation could produce quinone derivatives .

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4H-1,2,4-Triazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c9-7-2-1-3-8(4-7)12-5-10-11-6-12;;/h1-6H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFINJHRRKWHLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138341-25-8
Record name 3-(4H-1,2,4-triazol-4-yl)aniline
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